cis-2-Dodecenoic acid

Description

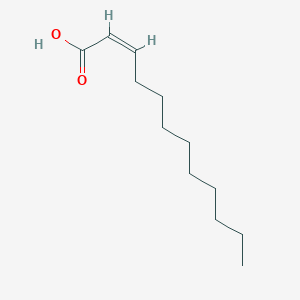

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-dodec-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGRNGPMLVJQH-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-16-2, 55928-65-9 | |

| Record name | 2-Dodecenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-2-Dodecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Intricacies of Cis-2-Dodecenoic Acid: A Technical Guide to its Mechanism of Action

For Immediate Release

SINGAPORE – In the ongoing battle against microbial resistance and virulence, a deeper understanding of the signaling molecules that govern bacterial and fungal behavior is paramount. This technical guide delves into the multifaceted mechanism of action of cis-2-dodecenoic acid (also known as BDSF), a diffusible signal factor that plays a crucial role in inter- and intraspecies communication, biofilm formation, and virulence. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the current knowledge surrounding this pivotal signaling molecule.

This compound, a fatty acid signal, has emerged as a significant modulator of microbial physiology. Its influence extends across a range of pathogens, including the opportunistic bacterium Pseudomonas aeruginosa and the fungus Candida albicans. This guide will explore its impact on quorum sensing systems, the type III secretion system (T3SS), and key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various biological assays, providing a clear comparative overview of its potency.

Table 1: Effect of this compound on Pseudomonas aeruginosa

| Biological Effect | Organism/Strain | Concentration | Percent Inhibition/Reduction | Citation |

| Biofilm Formation | P. aeruginosa PA14 | 0.05 mM | 10.2% | [1] |

| 0.1 mM | 20.2% | [1] | ||

| 0.25 mM | 27.9% | [1] | ||

| 0.5 mM | 44.0% | [1] | ||

| Cytotoxicity to HeLa Cells (2h) | P. aeruginosa PA14 | 5 µM | 41% | [1] |

| 25 µM | 75% | [1] | ||

| Cytotoxicity to HeLa Cells (5h) | P. aeruginosa PA14 | 5 µM | 16% | [1] |

| 25 µM | 73% | [1] |

Table 2: Effect of this compound on Candida albicans

| Biological Effect | Organism/Strain | Concentration | Percent Inhibition/Reduction | Citation |

| Germ-Tube Formation | C. albicans | 30 µM | ~70% | [2] |

| Biofilm Formation (at 0h) | C. albicans | 300 µM | ~90% | [2] |

| Biofilm Formation (at 1h) | C. albicans | 300 µM | ~60% | [2] |

| HWP1 Gene Expression | C. albicans | 60 µM | ~90% | [2] |

| ALS3 Gene Expression | C. albicans | 60 µM | 70-80% | [2] |

Signaling Pathways and Molecular Interactions

This compound exerts its influence through intricate signaling pathways. In Burkholderia cenocepacia, it directly interacts with the receptor protein RpfR, leading to a reduction in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key bacterial second messenger.[3][4] This, in turn, modulates phenotypes such as motility, biofilm formation, and virulence.[3]

In P. aeruginosa, this compound interferes with multiple quorum-sensing systems by reducing the transcriptional expression of key regulator genes, including lasR, pqsR, and rhlR.[1][5] This disruption leads to a decrease in the production of quorum-sensing signals like 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL, ultimately down-regulating biofilm formation and the production of virulence factors.[1][5] Furthermore, it has been shown to inhibit the Type III Secretion System (T3SS), a critical virulence determinant.[1][5]

In the pathogenic yeast C. albicans, this compound blocks biofilm formation by interfering with the morphological switch from yeast to hyphal form.[2] This is achieved, at least in part, by downregulating the expression of hyphae-specific genes such as HWP1 and ALS3.[2]

References

- 1. This compound signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of cis-2-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-dodecenoic acid, a medium-chain unsaturated fatty acid, is a crucial signaling molecule in several bacterial species, most notably as the Burkholderia diffusible signal factor (BDSF) in the opportunistic pathogen Burkholderia cenocepacia.[1][2] As a key component of a quorum-sensing (QS) system, it plays a significant role in regulating virulence, biofilm formation, and motility, making its biosynthetic pathway a prime target for the development of novel anti-infective therapeutics.[3][4] This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound, including detailed experimental protocols and available quantitative data to support further research and drug development efforts.

Core Biosynthesis Pathway

The biosynthesis of this compound in Burkholderia cenocepacia is a specialized pathway that diverges from the canonical type II fatty acid synthesis (FASII) system. The key enzyme responsible for its production is a bifunctional protein encoded by the rpfFBc gene (locus tag BCAM0581), which exhibits both dehydratase and thioesterase activities.[5][6]

The synthesis proceeds in two main steps:

-

Dehydration: The precursor molecule, 3-hydroxydodecanoyl-acyl carrier protein (ACP), an intermediate of the FASII pathway, is dehydrated by the RpfFBc enzyme to form the intermediate cis-2-dodecenoyl-ACP.[2][6]

-

Thioesterase Activity: The same RpfFBc enzyme then catalyzes the cleavage of the thioester bond of cis-2-dodecenoyl-ACP, releasing the free fatty acid, this compound, and holo-ACP.[6][7]

This pathway represents an elegant mechanism of diverting a standard fatty acid biosynthesis intermediate for the production of a specific signaling molecule.

References

- 1. Quantification of Acyl-Acyl Carrier Proteins for Fatty Acid Synthesis Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Quantification of Acyl-Acyl Carrier Proteins for Fatty Acid Synthesis Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mass-Spectrometry-Based Quantification of Protein-Bound Fatty Acid Synthesis Intermediates from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Role of cis-2-Dodecenoic Acid in Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, employs a sophisticated network of cell-to-cell communication systems to coordinate virulence, biofilm formation, and antibiotic resistance. Among the chemical signals it responds to is cis-2-dodecenoic acid (also known as BDSF), a fatty acid signaling molecule. Although not produced by P. aeruginosa itself, BDSF, which is produced by other bacteria like Burkholderia cenocepacia that share similar ecological niches, significantly modulates its behavior.[1] This technical guide provides an in-depth analysis of the multifaceted role of BDSF in P. aeruginosa, focusing on its impact on quorum sensing, the type III secretion system, biofilm dynamics, and virulence factor production. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Significance of Interspecies Signaling

Pseudomonas aeruginosa is a major cause of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[2] Its success as a pathogen is largely attributed to its ability to form biofilms and produce a wide array of virulence factors, processes that are tightly regulated by quorum sensing (QS) systems.[2][3] While intraspecies communication via QS molecules like acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS) is well-studied, the influence of signals from other bacterial species is an area of growing interest.

This compound (BDSF) is a diffusible signal factor (DSF) family molecule produced by Burkholderia cenocepacia.[1] Its structural similarity to other fatty acid signals allows it to be sensed by P. aeruginosa, leading to significant alterations in its phenotype.[4] Understanding this interspecies cross-talk is crucial for developing novel therapeutic strategies that target bacterial communication to control P. aeruginosa infections.

BDSF-Mediated Modulation of Quorum Sensing

BDSF exerts a significant influence on the three primary QS systems in P. aeruginosa: las, rhl, and pqs.[2] Exogenous application of BDSF has been shown to down-regulate the expression of the master regulators of these systems, namely lasR, rhlR, and pqsR.[2] This transcriptional repression leads to a subsequent decrease in the production of their cognate signaling molecules: 3-oxo-C12-HSL (las system), C4-HSL (rhl system), and PQS (pqs system).[2]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of BDSF on the P. aeruginosa quorum sensing cascade.

Impact on the Type III Secretion System (T3SS)

The Type III Secretion System (T3SS) is a critical virulence determinant in P. aeruginosa, functioning as a molecular syringe to inject toxins directly into host cells.[1] BDSF has been demonstrated to inhibit the T3SS at a micromolar level.[2] This inhibition is independent of its effects on the QS systems, suggesting a distinct signaling pathway.[2] Treatment with BDSF leads to a reduction in the expression of T3SS master regulators, exsC and exsA, which in turn downregulates the entire T3SS apparatus.[2]

Quantitative Effects of BDSF on P. aeruginosa Phenotypes

The modulatory effects of BDSF on P. aeruginosa have been quantified in several studies. The following tables summarize these findings.

Table 1: Effect of BDSF on Biofilm Formation

| BDSF Concentration (mM) | Biofilm Formation Reduction (%) | Reference |

| 0.05 | 10.2 | [2] |

| 0.1 | 20.2 | [2] |

| 0.25 | 27.9 | [2] |

| 0.5 | 44.0 | [2] |

Table 2: Effect of BDSF on Virulence Factor Production

| Virulence Factor | BDSF Concentration (mM) | Reduction (%) | Reference |

| Protease Activity | 0.25 | 30 | [2] |

| 0.5 | 50 | [2] | |

| Pyocyanin Production | 0.1 | 55 | [2] |

| 0.5 | 70 | [2] |

Table 3: Effect of BDSF on P. aeruginosa Cytotoxicity to HeLa Cells

| Incubation Time (hours) | BDSF Concentration (µM) | Cytotoxicity Reduction (%) | Reference |

| 2 | 5 | 41 | [2] |

| 25 | 75 | [2] | |

| 5 | 5 | 16 | [2] |

| 25 | 73 | [2] |

Influence on Antibiotic Resistance and Persister Cells

BDSF and its structural analog, cis-2-decenoic acid (CDA), have been shown to modulate the susceptibility of P. aeruginosa to antibiotics. While some studies indicate that sensing DSF-family signals can increase tolerance to certain antibiotics like polymyxin B[4], others have demonstrated that CDA can enhance the efficacy of antibiotics against biofilms.[5] For instance, co-treatment of P. aeruginosa biofilms with CDA and tobramycin or ciprofloxacin resulted in a significant decrease in cell viability compared to antibiotic treatment alone.[6]

Furthermore, CDA has been found to revert persister cells—a subpopulation of dormant, antibiotic-tolerant cells—to a metabolically active and antibiotic-susceptible state.[6] The addition of CDA during persister cell isolation led to a significant decrease in the number of persisters in both P. aeruginosa and Escherichia coli.[6]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in this guide.

Biofilm Formation Assay

This protocol is adapted from studies assessing the impact of BDSF on P. aeruginosa biofilm formation.[2]

Objective: To quantify the effect of BDSF on P. aeruginosa biofilm formation.

Materials:

-

P. aeruginosa strain (e.g., PA14)

-

Luria-Bertani (LB) medium

-

BDSF stock solution (in DMSO or ethanol)

-

96-well polystyrene microtiter plates

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Spectrophotometer (plate reader)

Procedure:

-

Grow P. aeruginosa overnight in LB medium at 37°C with shaking.

-

Dilute the overnight culture to an OD600 of 0.05 in fresh LB medium.

-

Add 200 µL of the diluted culture to each well of a 96-well plate.

-

Add varying concentrations of BDSF to the wells. Include a vehicle control (DMSO or ethanol).

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Carefully discard the planktonic culture and wash the wells gently three times with sterile distilled water.

-

Air-dry the plate.

-

Stain the attached biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader.

Protease Activity Assay

This protocol is based on methods used to measure the effect of BDSF on exoprotease production.[2]

Objective: To determine the effect of BDSF on the proteolytic activity of P. aeruginosa supernatants.

Materials:

-

P. aeruginosa culture supernatant

-

Azocasein solution (e.g., 5 mg/mL in Tris-HCl buffer)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

1 M NaOH

Procedure:

-

Grow P. aeruginosa in the presence or absence of BDSF.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Mix 100 µL of the culture supernatant with 400 µL of the azocasein solution.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding 500 µL of 10% TCA.

-

Centrifuge to pellet the precipitated, undigested azocasein.

-

Transfer 800 µL of the supernatant to a new tube containing 200 µL of 1 M NaOH.

-

Measure the absorbance at 440 nm.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the impact of BDSF on P. aeruginosa.

Conclusion and Future Directions

This compound plays a significant role in the interspecies communication between Burkholderia cenocepacia and Pseudomonas aeruginosa. Its ability to interfere with key regulatory networks in P. aeruginosa, including quorum sensing and the type III secretion system, results in a marked attenuation of virulence and biofilm formation.[2] This makes BDSF and its signaling pathway a promising area for the development of novel anti-virulence and anti-biofilm therapies.

Future research should focus on elucidating the precise molecular mechanisms by which BDSF is sensed and transduced in P. aeruginosa. Identifying the specific receptors and downstream signaling components will be crucial for designing targeted therapeutic interventions. Furthermore, exploring the synergistic effects of BDSF analogs with existing antibiotics could lead to more effective treatments for recalcitrant P. aeruginosa infections. The ability of related molecules to revert persister cells also warrants further investigation as a strategy to combat antibiotic tolerance.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional Regulators Controlling Virulence in Pseudomonas aeruginosa [mdpi.com]

- 4. Modulation of antibiotic sensitivity and biofilm formation in Pseudomonas aeruginosa by interspecies signal analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Communication: A Technical Guide to cis-2-Dodecenoic Acid (BDSF) Signaling in Burkholderia cenocepacia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burkholderia cenocepacia, a member of the Burkholderia cepacia complex (Bcc), is a formidable opportunistic pathogen, particularly in individuals with cystic fibrosis and the immunocompromised.[1][2] Its success as a pathogen is intricately linked to its ability to coordinate collective behaviors through a sophisticated cell-to-cell communication system known as quorum sensing (QS).[1][3] While B. cenocepacia employs the well-characterized N-acyl homoserine lactone (AHL) QS system, a second, crucial signaling network revolves around the diffusible signal factor (DSF) family molecule, cis-2-dodecenoic acid, also known as Burkholderia Diffusible Signal Factor (BDSF).[1][4] This technical guide provides an in-depth exploration of the BDSF signaling pathway in B. cenocepacia, detailing its molecular mechanisms, its impact on virulence, and the experimental protocols used to elucidate its function.

The BDSF Signaling Pathway: A Molecular Overview

The BDSF signaling cascade in B. cenocepacia is a central regulatory hub that governs a wide array of physiological processes, including virulence factor production, biofilm formation, and motility.[1][2] The key components of this pathway are the synthase RpfF and the receptor RpfR.

1. BDSF Synthesis by RpfF:

The signaling molecule, BDSF (this compound), is synthesized by the enzyme RpfF.[4] Deletion of the gene encoding RpfF (often designated as rpfFBc or a specific locus tag like BCAM0581 in strain J2315) abolishes BDSF production.[4]

2. Signal Perception by RpfR:

BDSF is recognized by the multi-domain protein RpfR, which functions as the primary sensor and transducer of the signal.[5][6] RpfR is a complex protein containing a PAS (Per-ARNT-Sim) sensor domain, a GGDEF domain (typically associated with diguanylate cyclase activity), and an EAL domain (associated with phosphodiesterase activity for cyclic dimeric guanosine monophosphate, c-di-GMP).[5][6]

3. Modulation of c-di-GMP Levels:

Upon binding of BDSF to the PAS domain of RpfR, a conformational change is induced that stimulates the phosphodiesterase activity of the EAL domain.[5][7] This leads to the degradation of the intracellular second messenger, c-di-GMP.[5][7] Consequently, the presence of BDSF results in a decrease in the overall cellular concentration of c-di-GMP.[5][8] In the absence of BDSF, such as in an rpfF mutant, the phosphodiesterase activity of RpfR is lower, leading to an accumulation of c-di-GMP.[8]

4. Downstream Regulatory Effects:

The modulation of c-di-GMP levels by the BDSF-RpfR system has profound effects on gene expression and bacterial phenotype. High levels of c-di-GMP, as seen in the absence of BDSF, generally promote biofilm formation and inhibit motility.[9] Conversely, low levels of c-di-GMP, resulting from BDSF signaling, tend to favor a motile, planktonic lifestyle and the expression of specific virulence factors.[9] The BDSF system also exhibits crosstalk with the AHL quorum sensing system, influencing its output.[1][2]

Quantitative Data on BDSF-Regulated Phenotypes

The BDSF signaling system has a quantifiable impact on various virulence-associated phenotypes. The following tables summarize key quantitative data from studies on B. cenocepacia.

Table 1: Effect of BDSF Signaling on Gene Expression

| Gene/Operon | Function | Strain | Fold Change in rpfF Mutant (vs. Wild-Type) | Reference |

| zmpA | Zinc metalloprotease | J2315 | Downregulated (restored by exogenous BDSF) | [1][2] |

| zmpB | Zinc metalloprotease | H111 / J2315 | Downregulated | [1][2] |

| bclACB | Lectin operon (biofilm) | H111 | Downregulated | [7] |

| bapA | Large surface protein (biofilm) | H111 | Downregulated | [7] |

| cepI | AHL synthase | H111 | Decreased expression | [2] |

Table 2: Impact of BDSF Signaling on Virulence-Related Phenotypes

| Phenotype | Strain | Observation in rpfF or rpfR Mutant | Quantitative Change | Reference |

| Biofilm Formation | H111 / J2315 | Reduced | Significant reduction in crystal violet staining | [1][6] |

| Motility (Swarming) | H111 | Reduced | Decreased swarm diameter | [6] |

| Proteolytic Activity | H111 | Reduced | Decreased protease production | [6] |

| Intracellular c-di-GMP | H111 | Increased | 3.4 to 3.9-fold increase | [8] |

| Virulence | J2315 | Attenuated | Reduced mortality in a zebrafish infection model | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study BDSF signaling in B. cenocepacia.

BDSF Extraction and Quantification

This protocol outlines the extraction of BDSF from bacterial culture supernatants and its subsequent analysis.

Protocol:

-

Culture Growth: Grow B. cenocepacia strains in a suitable liquid medium (e.g., LB or minimal medium) to the desired cell density.

-

Supernatant Collection: Pellet the bacterial cells by centrifugation and carefully collect the culture supernatant.

-

Solvent Extraction: Extract the BDSF from the supernatant using an equal volume of a non-polar solvent such as ethyl acetate. Mix vigorously and allow the phases to separate.

-

Solvent Evaporation: Collect the organic phase and evaporate the solvent to dryness, for example, using a rotary evaporator or under a stream of nitrogen.

-

Resuspension: Resuspend the dried extract in a small volume of a suitable solvent like methanol for analysis.

-

Quantification: Analyze the resuspended extract using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify BDSF.[11]

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of B. cenocepacia to form biofilms on an abiotic surface.

Protocol:

-

Culture Preparation: Grow B. cenocepacia strains overnight in a suitable liquid medium.

-

Inoculation: Dilute the overnight cultures and inoculate them into the wells of a 96-well microtiter plate. Include media-only wells as a negative control.

-

Incubation: Incubate the plate under static conditions for 24 to 72 hours to allow for biofilm formation.

-

Washing: Carefully discard the culture medium and gently wash the wells with a buffer (e.g., phosphate-buffered saline, PBS) to remove planktonic (non-adherent) cells.

-

Staining: Add a solution of crystal violet (typically 0.1%) to each well and incubate at room temperature to stain the attached biofilm.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add a solvent such as 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet solution in a microplate reader at a wavelength between 570 and 595 nm. The absorbance is proportional to the amount of biofilm formed.

Motility Assay (Swarming)

This assay assesses the swarming motility of B. cenocepacia on a semi-solid agar surface.

Protocol:

-

Media Preparation: Prepare a semi-solid agar medium (e.g., LB with 0.3-0.5% agar).

-

Inoculation: From an overnight culture, take a small inoculum (e.g., with a sterile toothpick or pipette tip) and carefully spot it onto the center of the semi-solid agar plate.

-

Incubation: Incubate the plates at 37°C for 24 to 48 hours.

-

Measurement: Measure the diameter of the bacterial swarm zone. A larger diameter indicates greater swarming motility.[12]

RNA-Seq Analysis of the BDSF Regulon

This workflow outlines the steps to identify genes regulated by the BDSF signaling system using RNA sequencing.

Protocol:

-

Bacterial Strains and Growth Conditions: Grow wild-type B. cenocepacia and an isogenic rpfF mutant to a specific growth phase (e.g., mid-exponential or stationary phase).

-

RNA Extraction: Isolate total RNA from the bacterial cultures using a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

-

Ribosomal RNA (rRNA) Depletion: Remove the abundant rRNA from the total RNA to enrich for mRNA.

-

cDNA Library Preparation: Construct cDNA libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

High-Throughput Sequencing: Sequence the prepared cDNA libraries using a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the sequencing reads.

-

Read Mapping: Align the sequencing reads to the B. cenocepacia reference genome.

-

Differential Expression Analysis: Compare the gene expression levels between the wild-type and rpfF mutant to identify genes that are significantly up- or downregulated in the absence of BDSF signaling.[7][13]

-

Conclusion and Future Directions

The this compound (BDSF) signaling system is a cornerstone of the regulatory network that governs the virulence and lifestyle of Burkholderia cenocepacia. A thorough understanding of this pathway, from the synthesis of the signal molecule to its downstream effects on gene expression, is critical for the development of novel therapeutic strategies to combat infections caused by this resilient pathogen. The experimental protocols detailed in this guide provide a framework for the continued investigation of BDSF signaling and its role in the pathogenicity of B. cenocepacia. Future research will likely focus on further dissecting the downstream regulatory components of the pathway, exploring the interplay with other signaling networks in greater detail, and identifying specific inhibitors of BDSF signaling as potential anti-virulence agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The this compound (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel DSF-like signal from Burkholderia cenocepacia interferes with Candida albicans morphological transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The BDSF quorum sensing receptor RpfR regulates Bep exopolysaccharide synthesis in Burkholderia cenocepacia via interaction with the transcriptional regulator BerB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The AHL- and BDSF-Dependent Quorum Sensing Systems Control Specific and Overlapping Sets of Genes in Burkholderia cenocepacia H111 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Key Players and Individualists of Cyclic-di-GMP Signaling in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The mntH gene of Burkholderia cenocepacia influences motility and quorum sensing to control virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gene Expression Profiling of Burkholderia cenocepacia at the Time of Cepacia Syndrome: Loss of Motility as a Marker of Poor Prognosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA-Seq reveals that Pseudomonas aeruginosa mounts growth medium-dependent competitive responses when sensing diffusible cues from Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Characterization of cis-2-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of cis-2-Dodecenoic acid (also known as Burkholderia diffusible signal factor, BDSF). This fatty acid signaling molecule, initially identified in Burkholderia cenocepacia, plays a crucial role in bacterial quorum sensing, regulating a variety of physiological processes including biofilm formation, virulence, and motility. This document details its mechanism of action through the RpfR signaling pathway, its effects on various microorganisms, and standardized protocols for its study. Quantitative data are summarized for easy reference, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Discovery and Physicochemical Properties

This compound was first identified as a diffusible signal factor in the opportunistic human pathogen Burkholderia cenocepacia. It is a member of the diffusible signal factor (DSF) family of quorum-sensing molecules, which are characterized as cis-2-unsaturated fatty acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| CAS Number | 55928-65-9 | [1] |

| Appearance | Colorless to Light Yellow Liquid | [2] |

| Purity | ≥95.0% (HPLC) | [1] |

| Solubility | Soluble in DMSO | [3] |

| Storage Temperature | -20°C | [1] |

Biological Activity and Quantitative Data

This compound exhibits a wide range of biological activities, primarily related to inter- and intraspecies communication in bacteria. Its effects have been extensively studied in Pseudomonas aeruginosa and other pathogens.

Biofilm Formation and Dispersion

This compound is a potent regulator of biofilm formation and dispersion. It can both inhibit the formation of new biofilms and induce the dispersal of pre-existing ones.

Table 2: Quantitative Effects of this compound on Biofilm Formation

| Organism | Concentration | Effect | Reference |

| Pseudomonas aeruginosa PA14 | 0.05 mM | 10.2% reduction in biofilm formation | [4] |

| Pseudomonas aeruginosa PA14 | 0.1 mM | 20.2% reduction in biofilm formation | [4] |

| Pseudomonas aeruginosa PA14 | 0.25 mM | 27.9% reduction in biofilm formation | [4] |

| Pseudomonas aeruginosa PA14 | 0.5 mM | 44.0% reduction in biofilm formation | [4] |

| Escherichia coli & Klebsiella pneumoniae | 310 nM | Significant prevention of biofilm formation | [5][6] |

| Methicillin-resistant S. aureus (MRSA) | 125 µg/mL (734 µM) | Inhibition of biofilm formation | [7] |

| Pseudomonas aeruginosa PAO1 | 2.5 nM | Induction of biofilm dispersion | [8] |

Virulence Factor Production and Cytotoxicity

This compound has been shown to attenuate the virulence of P. aeruginosa by downregulating the production of various virulence factors and reducing its cytotoxicity towards host cells.

Table 3: Quantitative Effects of this compound on Virulence

| Target | Organism | Concentration | Effect | Reference |

| Protease Production | Pseudomonas aeruginosa PA14 | 0.25 mM | 30% reduction in protease activity | [4] |

| Protease Production | Pseudomonas aeruginosa PA14 | 0.5 mM | 50% reduction in protease activity | [4] |

| Cytotoxicity to HeLa cells (2h inoculation) | Pseudomonas aeruginosa PA14 | 5 µM | 41% reduction in cytotoxicity | [4] |

| Cytotoxicity to HeLa cells (2h inoculation) | Pseudomonas aeruginosa PA14 | 25 µM | 75% reduction in cytotoxicity | [4] |

| Cytotoxicity to HeLa cells (5h inoculation) | Pseudomonas aeruginosa PA14 | 5 µM | 16% reduction in cytotoxicity | [4] |

| Cytotoxicity to HeLa cells (5h inoculation) | Pseudomonas aeruginosa PA14 | 25 µM | 73% reduction in cytotoxicity | [4] |

| lasR, pqsR, rhlR transcription | Pseudomonas aeruginosa | Not specified | Reduction in transcriptional expression | [9] |

| T3SS effectors transcription | Pseudomonas aeruginosa PA14 | 100 µM | ~39% and 17% reduction in transcript levels | [4] |

Signaling Pathway

In Burkholderia cenocepacia, this compound signaling is mediated by the receptor protein RpfR. This protein contains PAS, GGDEF, and EAL domains. Binding of this compound to the PAS domain of RpfR stimulates its phosphodiesterase (PDE) activity, leading to the degradation of the intracellular second messenger cyclic dimeric guanosine monophosphate (c-di-GMP). Reduced levels of c-di-GMP, in turn, modulate the expression of genes involved in virulence, motility, and biofilm formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of bacteria to form biofilms on an abiotic surface.

Protocol:

-

Grow a bacterial culture overnight in a suitable medium (e.g., LB broth).

-

Dilute the overnight culture 1:100 in fresh medium.

-

Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with varying concentrations of this compound and control wells without the compound.

-

Incubate the plate at 37°C for 24 to 48 hours without shaking.

-

Carefully discard the culture medium and wash the wells gently with sterile water to remove planktonic cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at 550-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Swarming Motility Assay

This assay assesses the effect of this compound on the collective movement of bacteria on a semi-solid surface.

Protocol:

-

Prepare a semi-solid agar medium (e.g., LB with 0.5% to 0.8% agar) containing the desired concentrations of this compound.

-

Pour the agar into petri plates and allow them to solidify.

-

Inoculate the center of each plate with a small volume (e.g., 2.5 µL) of an overnight bacterial culture.

-

Incubate the plates at 37°C for 16-24 hours.

-

Measure the diameter of the bacterial swarm. A reduction in diameter in the presence of this compound indicates inhibition of swarming motility.

Protease Activity Assay (Skim Milk Agar)

This qualitative assay determines the effect of this compound on the production of extracellular proteases.

Protocol:

-

Prepare agar plates containing skim milk (e.g., 10% skim milk in nutrient agar).

-

Inoculate the plates with the bacterial strain of interest.

-

If testing the effect of exogenous this compound, it can be incorporated into the agar or applied to a disk placed on the agar surface.

-

Incubate the plates at 37°C for 24-48 hours.

-

Protease activity is visualized as a clear zone (halo) around the bacterial growth due to the hydrolysis of casein in the milk. The diameter of the clear zone is proportional to the protease activity.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the cytotoxicity of bacterial supernatants on mammalian cells by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

-

Prepare bacterial cultures of P. aeruginosa in the presence and absence of various concentrations of this compound.

-

Centrifuge the bacterial cultures to obtain cell-free supernatants.

-

Remove the culture medium from the HeLa cells and replace it with the bacterial supernatants.

-

Incubate for a specified period (e.g., 2-5 hours).

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add the stop solution.

-

Measure the absorbance at 490 nm. Increased absorbance correlates with increased LDH release and therefore higher cytotoxicity.

Quantification of intracellular c-di-GMP

This protocol outlines the extraction and quantification of c-di-GMP from bacterial cells treated with this compound using LC-MS/MS.

Protocol:

-

Grow bacterial cultures to the desired growth phase with and without this compound.

-

Harvest the cells by centrifugation.

-

Extract the nucleotides by resuspending the cell pellet in an extraction solution (e.g., a mixture of acetonitrile, methanol, and water).

-

Heat the samples at 95°C for 10 minutes, followed by cooling on ice.

-

Centrifuge to pellet the cell debris.

-

Transfer the supernatant containing the nucleotides to a new tube and dry it using a vacuum concentrator.

-

Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Quantify the c-di-GMP levels using a validated LC-MS/MS method with a c-di-GMP standard for calibration.

Conclusion

This compound is a key signaling molecule in bacterial communication with significant potential for the development of novel anti-biofilm and anti-virulence therapies. Its ability to modulate bacterial behavior at sub-inhibitory concentrations makes it an attractive candidate for strategies that aim to disarm rather than kill pathogens, potentially reducing the selective pressure for antibiotic resistance. The standardized protocols and quantitative data presented in this guide provide a valuable resource for researchers in microbiology, drug discovery, and infectious disease, facilitating further investigation into the therapeutic applications of this fascinating molecule.

References

- 1. Surveying a Swarm: Experimental Techniques To Establish and Examine Bacterial Collective Motion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. BDSF (this compound), Diffusible fatty acid signal molecule (CAS 4412-16-2) | Abcam [abcam.com]

- 4. This compound | C12H22O2 | CID 5312376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Assays for Studying Pseudomonas aeruginosa Secreted Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (iii) Protease assay. [bio-protocol.org]

- 8. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LDH cytotoxicity assay [protocols.io]

The Attenuation of Bacterial Virulence by cis-2-Dodecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into alternative therapeutic strategies that target bacterial virulence rather than viability, thereby reducing the selective pressure for resistance development. One such promising avenue is the modulation of bacterial cell-to-cell communication, or quorum sensing (QS). This technical guide provides an in-depth overview of cis-2-dodecenoic acid (BDSF), a diffusible signal factor (DSF) family molecule, and its profound effects on the virulence factors of pathogenic bacteria, particularly Pseudomonas aeruginosa and Burkholderia cenocepacia. This document details the molecular mechanisms of BDSF action, presents quantitative data on its impact on key virulence phenotypes, provides comprehensive experimental protocols for studying these effects, and visualizes the intricate signaling pathways involved.

Introduction to this compound (BDSF)

This compound, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule originally identified in Burkholderia cenocepacia, an opportunistic pathogen prevalent in cystic fibrosis patients.[1][2] BDSF belongs to the diffusible signal factor (DSF) family of quorum sensing molecules, which are characterized as cis-2-unsaturated fatty acids.[3][4] Beyond its role in intraspecies communication within Burkholderia, BDSF has been shown to exhibit interspecies and even inter-kingdom signaling activity, notably in modulating the virulence of Pseudomonas aeruginosa.[1][5] This cross-communication makes BDSF a molecule of significant interest for the development of broad-spectrum anti-virulence agents.

Effects of BDSF on Bacterial Virulence Factors

Exogenous application of BDSF has been demonstrated to significantly attenuate a range of virulence factors in pathogenic bacteria without inhibiting bacterial growth. This anti-virulence activity is primarily achieved through the disruption of key regulatory networks, including quorum sensing and the Type III Secretion System (T3SS).[1][3]

Quantitative Data on Virulence Factor Inhibition

The following tables summarize the quantitative effects of this compound on various virulence factors in Pseudomonas aeruginosa and its impact on host cell cytotoxicity.

Table 1: Effect of this compound on Pseudomonas aeruginosa PA14 Biofilm Formation

| BDSF Concentration (mM) | Biofilm Formation Reduction (%) |

| 0.05 | 10.2 |

| 0.1 | 20.2 |

| 0.25 | 27.9 |

| 0.5 | 44.0 |

Data sourced from Deng et al., 2013.[1]

Table 2: Effect of this compound on Pseudomonas aeruginosa PA14 Protease Production

| BDSF Concentration (mM) | Protease Activity Reduction (%) |

| 0.25 | 30 |

| 0.5 | 50 |

Data sourced from Deng et al., 2013.[1]

Table 3: Effect of this compound on the Expression of Quorum Sensing Regulators in Pseudomonas aeruginosa PA14

| BDSF Concentration (mM) | lasR Expression Reduction (%) | pqsR Expression Reduction (%) | rhlR Expression Reduction (%) |

| 0.25 | 38 | 35 | 48 |

Data sourced from Deng et al., 2013.[1]

Table 4: Effect of this compound on Pseudomonas aeruginosa PA14 T3SS Gene Expression

| BDSF Concentration (µM) | exsC Transcript Level Reduction (%) | exsA Transcript Level Reduction (%) | exoS Transcript Level Reduction (%) | exoT Transcript Level Reduction (%) |

| 100 | ~30 | ~50 | ~39 | ~17 |

Data sourced from Deng et al., 2013.[3]

Table 5: Effect of this compound on Pseudomonas aeruginosa PA14 Cytotoxicity to HeLa Cells

| BDSF Concentration (µM) | Cytotoxicity Reduction (%) (2 hours) | Cytotoxicity Reduction (%) (5 hours) |

| 5 | 41 | 16 |

| 25 | 75 | 73 |

Data sourced from Deng et al., 2013.[3]

Signaling Pathways Modulated by BDSF

The anti-virulence effects of this compound are a direct consequence of its ability to interfere with critical bacterial signaling networks. The mechanisms of action differ between bacterial species, highlighting the nuanced nature of interspecies communication.

Interference with Quorum Sensing in Pseudomonas aeruginosa

In P. aeruginosa, BDSF disrupts the hierarchical quorum sensing cascade, which is composed of the las, rhl, and pqs systems. By downregulating the expression of the master regulators lasR, rhlR, and pqsR, BDSF effectively dampens the production of their cognate autoinducers (3-oxo-C12-HSL, C4-HSL, and PQS, respectively).[1][6] This leads to a global reduction in the expression of a wide array of virulence factors. Additionally, BDSF independently inhibits the Type III Secretion System (T3SS), a molecular syringe used to inject toxins into host cells.[3]

Caption: BDSF signaling pathway in P. aeruginosa.

RpfR-mediated Signaling in Burkholderia cenocepacia

In its native producer, B. cenocepacia, BDSF signaling is primarily mediated by the receptor protein RpfR.[7][8] RpfR is a multi-domain protein containing a Per-Arnt-Sim (PAS) sensory domain and GGDEF and EAL domains, which are responsible for the synthesis and degradation of cyclic dimeric guanosine monophosphate (c-di-GMP), respectively. Binding of BDSF to the PAS domain of RpfR stimulates its EAL domain's phosphodiesterase activity, leading to a decrease in the intracellular concentration of c-di-GMP.[2][9] Lower levels of c-di-GMP, in turn, modulate the expression of genes involved in motility, biofilm formation, and virulence.[7][8]

Caption: RpfR-mediated BDSF signaling in B. cenocepacia.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on bacterial virulence factors.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of BDSF on the formation of static biofilms.

-

Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium, BDSF stock solution, phosphate-buffered saline (PBS), 0.1% (w/v) crystal violet solution, 30% (v/v) acetic acid, plate reader.

-

Procedure:

-

Prepare serial dilutions of BDSF in the desired growth medium in the wells of a 96-well microtiter plate. Include a vehicle control (medium with the solvent used for BDSF stock).

-

Inoculate each well with a diluted overnight bacterial culture to a final OD600 of approximately 0.05.

-

Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.

-

Carefully discard the planktonic culture from each well.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air dry the plate or dry in a low-temperature oven.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

-

Pyocyanin Quantification Assay

This protocol measures the production of the virulence factor pyocyanin by P. aeruginosa.

-

Materials: Bacterial culture, growth medium (e.g., King's A medium), BDSF stock solution, chloroform, 0.2 N HCl, spectrophotometer.

-

Procedure:

-

Grow P. aeruginosa in liquid culture with and without the desired concentrations of BDSF for 24-48 hours.

-

Centrifuge the cultures to pellet the bacterial cells.

-

Transfer the supernatant to a new tube.

-

Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing vigorously.

-

Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform phase.

-

Carefully transfer the chloroform phase to a new tube.

-

Add 0.5 volumes of 0.2 N HCl to the chloroform phase and vortex. The pyocyanin will move to the upper, pink aqueous phase.

-

Measure the absorbance of the pink aqueous phase at 520 nm.

-

Calculate the concentration of pyocyanin using the molar extinction coefficient of 2,460 M⁻¹cm⁻¹.

-

Swarming Motility Assay

This assay assesses the effect of BDSF on the surface motility of bacteria.

-

Materials: Petri plates, swarm agar (e.g., nutrient broth with 0.5% agar), overnight bacterial culture, BDSF stock solution.

-

Procedure:

-

Prepare swarm agar plates containing different concentrations of BDSF. Include a control plate with no BDSF.

-

Allow the plates to solidify and dry at room temperature for a few hours.

-

In the center of each plate, carefully inoculate a small volume (1-2 µL) of an overnight bacterial culture.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of bacterial migration from the point of inoculation. A reduction in the diameter indicates inhibition of swarming motility.

-

Western Blot Analysis of T3SS Secreted Proteins

This protocol is for detecting the secretion of T3SS effector proteins into the culture supernatant.

-

Materials: Bacterial culture, T3SS-inducing medium (e.g., LB with 5 mM EGTA), BDSF stock solution, trichloroacetic acid (TCA), acetone, SDS-PAGE equipment, Western blot equipment, primary antibody against the T3SS effector of interest, HRP-conjugated secondary antibody, chemiluminescence substrate.

-

Procedure:

-

Grow bacterial cultures in T3SS-inducing medium with and without BDSF to the desired optical density.

-

Centrifuge the cultures to separate the supernatant (containing secreted proteins) from the cell pellet.

-

Precipitate the proteins in the supernatant by adding TCA to a final concentration of 10% and incubating on ice for at least 1 hour.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Wash the protein pellet with cold acetone and air dry.

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the specific T3SS effector protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

RT-qPCR for Virulence Gene Expression

This protocol quantifies the transcript levels of specific virulence genes in response to BDSF.

-

Materials: Bacterial culture grown with and without BDSF, RNA extraction kit, DNase I, reverse transcriptase, cDNA synthesis kit, qPCR instrument, SYBR Green or TaqMan probe-based qPCR master mix, primers for target and reference genes.

-

Procedure:

-

Grow bacterial cultures to the desired growth phase in the presence or absence of BDSF.

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA template using reverse transcriptase and a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA as a template, specific primers for the virulence gene(s) of interest, and a reference (housekeeping) gene for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the BDSF-treated samples compared to the control.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for assessing the anti-virulence properties of this compound and the logical relationship between its effects on different bacterial systems.

Caption: General experimental workflow for assessing BDSF's anti-virulence activity.

Caption: Logical relationship of BDSF's effects on bacterial virulence.

Conclusion and Future Directions

This compound represents a compelling lead molecule in the development of novel anti-virulence therapies. Its ability to disrupt key regulatory networks in multiple pathogenic bacteria, leading to a significant reduction in virulence without exerting bactericidal activity, aligns perfectly with the goals of modern antimicrobial drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate BDSF and its derivatives.

Future research should focus on elucidating the precise molecular targets of BDSF in P. aeruginosa, exploring the full spectrum of its anti-virulence activity against other clinically relevant pathogens, and optimizing its structure to enhance potency and drug-like properties. The use of the detailed experimental methodologies outlined herein will be crucial in advancing our understanding of this promising class of molecules and their potential to combat the growing threat of antibiotic resistance.

References

- 1. Key Players and Individualists of Cyclic-di-GMP Signaling in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A c-di-GMP Signaling Cascade Controls Motility, Biofilm Formation, and Virulence in Burkholderia thailandensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Key Players and Individualists of Cyclic-di-GMP Signaling in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Structural Properties of cis-2-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of cis-2-dodecenoic acid, a fatty acid signaling molecule of significant interest in microbiology and drug development. The information is presented to be a valuable resource for researchers investigating its biological functions and potential therapeutic applications.

Chemical and Physical Properties

This compound, also known as Burkholderia diffusible signal factor (BDSF), is a medium-chain unsaturated fatty acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.30 g/mol | [1][2] |

| CAS Number | 55928-65-9 | [1][2] |

| Appearance | Low melting solid; Colorless to light yellow liquid | [3][4] |

| Melting Point | 17.10 °C (at 760.00 mm Hg) | [4] |

| Boiling Point | 135 °C | [2] |

| Density | 0.922 g/cm³ | [2] |

| Solubility | Soluble in DMSO, DMF, and chloroform. Insoluble in water. | [3][5][6] |

Spectral Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While experimental spectra are the gold standard, the following tables provide predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and a predicted mass spectrometry fragmentation pattern based on the known structure and typical spectral values for its functional groups.

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit characteristic signals for the protons of the carboxylic acid, the cis-double bond, and the aliphatic chain.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~6.1-6.3 | Multiplet | 1H | Olefinic proton (-CH=CH-COOH) |

| ~5.7-5.9 | Multiplet | 1H | Olefinic proton (R-CH=CH-) |

| ~2.1-2.3 | Multiplet | 2H | Methylene group alpha to the double bond (-CH₂-CH=CH-) |

| ~1.2-1.4 | Multiplet | 12H | Methylene groups of the alkyl chain (-(CH₂)₆-) |

| ~0.8-0.9 | Triplet | 3H | Terminal methyl group (-CH₃) |

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~170-180 | Carboxylic acid carbon (-COOH) |

| ~140-150 | Olefinic carbon beta to the carboxyl group (-CH=C H-COOH) |

| ~120-130 | Olefinic carbon alpha to the carboxyl group (-C H=CH-COOH) |

| ~30-35 | Methylene carbon alpha to the double bond (-C H₂-CH=CH-) |

| ~22-32 | Methylene carbons of the alkyl chain (-(CH₂)₆-) |

| ~14 | Terminal methyl carbon (-CH₃) |

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Ion |

| 198 | [M]⁺ (Molecular ion) |

| 181 | [M - OH]⁺ |

| 153 | [M - COOH]⁺ |

| Various | Fragments from the cleavage of the alkyl chain |

Signaling Pathway

This compound is a key signaling molecule in the quorum-sensing system of the bacterium Burkholderia cenocepacia. This pathway regulates virulence and biofilm formation. A simplified representation of the BDSF signaling pathway is depicted below.

Experimental Protocols

The following sections outline generalized experimental protocols for determining some of the key structural properties of fatty acids like this compound.

This method is suitable for determining the melting point of solid or low-melting-point fatty acids.

Methodology:

-

A small, dry sample of the fatty acid is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., an oil bath or a melting point apparatus).

-

The temperature of the bath is raised slowly and steadily.

-

The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. For fatty acids, a melting range is often reported, from the temperature at which melting begins to the temperature at which the sample is completely liquid.

Workflow:

This protocol determines the solubility of the fatty acid in various solvents.

Methodology:

-

A small, measured amount of this compound is placed into a series of test tubes.

-

A measured volume of a specific solvent (e.g., water, ethanol, DMSO, chloroform) is added to each test tube.

-

The tubes are agitated (e.g., by vortexing) to facilitate dissolution.

-

The mixture is observed to determine if the fatty acid has dissolved completely, partially, or not at all. Visual inspection for clarity versus turbidity or the presence of undissolved material is performed.

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

Methodology:

-

A small amount of the purified fatty acid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. The acquisition parameters (e.g., number of scans, relaxation delay) are optimized to obtain a good signal-to-noise ratio.

-

The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, multiplicities, and coupling constants, which provide information about the connectivity and stereochemistry of the molecule.

Experimental Workflow:

References

- 1. 2-Dodecenoic acid | C12H22O2 | CID 96204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H22O2 | CID 5312376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS-Number 55928-65-9 - Order from Chemodex [chemodex.com]

- 4. whitman.edu [whitman.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0240219) [hmdb.ca]

An In-depth Technical Guide on the Natural Sources of cis-2-Dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Dodecenoic acid, a medium-chain unsaturated fatty acid, is a significant bacterial signaling molecule. It plays a crucial role in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This molecule is particularly prominent in the bacterial genus Burkholderia, where it is known as the Burkholderia Diffusible Signal Factor (BDSF).[1][2] Its involvement in regulating virulence, biofilm formation, and antibiotic resistance has made it a focal point for research into novel antimicrobial strategies. This guide provides a comprehensive overview of the natural sources of this compound, detailing its production, the methodologies for its detection and quantification, and its role in bacterial signaling pathways.

Natural Sources of this compound

The primary and most well-documented natural sources of this compound are bacteria, particularly species within the Burkholderia cepacia complex (Bcc).

Bacterial Production

This compound is a key signaling molecule in several bacterial species, where it functions as a diffusible signal factor in quorum sensing.

-

Burkholderia cenocepacia : This opportunistic human pathogen is the most extensively studied producer of this compound, where the molecule is termed BDSF.[1][3][4] It regulates a variety of physiological processes, including the production of virulence factors and the formation of biofilms.[1] The biosynthesis of BDSF in B. cenocepacia is catalyzed by the enzyme RpfFBc.[1]

-

Burkholderia multivorans : This member of the Burkholderia cepacia complex is also known to produce this compound.[5] In addition to this compound, B. multivorans also produces other related signaling molecules, such as cis-11-methyl-2-dodecenoic acid.[5]

-

Other Burkholderia Species : Research indicates that the production of this compound is a conserved feature among many species within the Burkholderia cepacia complex.[5]

A structurally similar molecule, cis-2-decenoic acid , is produced by Pseudomonas aeruginosa . This compound also functions as a signaling molecule involved in biofilm dispersal.[3]

Quantitative Data on this compound Production

The concentration of this compound produced by bacteria can vary depending on the species, strain, and culture conditions. The following table summarizes available quantitative data from scientific literature.

| Bacterial Species | Strain | Culture Condition/Source | Concentration Range | Analytical Method | Reference |

| Burkholderia cenocepacia | H111 | Culture supernatant | Not explicitly quantified | Bioassay | [6] |

| Burkholderia multivorans | ATCC 17616 | Culture supernatant | Not explicitly quantified | HPLC, ESI-MS | [5] |

| Burkholderia cenocepacia | J2315 | Culture supernatant (time course) | Qualitatively assessed | Bioassay | [7] |

Note: Explicit quantitative data in a comparative tabular format is limited in the reviewed literature. Many studies refer to "physiologically relevant concentrations" or nanomolar ranges without providing specific yields under varied conditions.

Experimental Protocols

The isolation, identification, and quantification of this compound from bacterial cultures require specific and sensitive analytical techniques.

Extraction of this compound from Bacterial Culture

Objective: To extract fatty acids, including this compound, from bacterial culture supernatant for subsequent analysis.

Method: Liquid-Liquid Extraction

-

Culture Preparation: Grow the bacterial strain of interest (e.g., Burkholderia cenocepacia) in an appropriate liquid medium (e.g., Luria-Bertani broth) to the desired growth phase (e.g., stationary phase).

-

Cell Removal: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant, which contains the secreted fatty acids.

-

Acidification: Acidify the supernatant to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid). This step protonates the carboxylic acid group, making it more soluble in organic solvents.

-

Solvent Extraction:

-

Add an equal volume of a non-polar organic solvent, such as ethyl acetate or a mixture of chloroform and methanol (1:1 v/v), to the acidified supernatant in a separatory funnel.

-

Shake the funnel vigorously for several minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release any built-up pressure.

-

Allow the layers to separate. The organic layer, containing the fatty acids, is typically the top layer (depending on the solvent used).

-

Carefully collect the organic layer.

-

Repeat the extraction process with a fresh volume of the organic solvent to maximize the recovery of the fatty acid.

-

-

Drying and Concentration:

-

Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to concentrate the fatty acid extract.

-

-

Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the extracted sample.

1. Derivatization:

-

To increase the volatility and thermal stability of the fatty acid for GC analysis, it is necessary to convert it into a less polar ester derivative. A common method is methylation to form the fatty acid methyl ester (FAME).

-

Protocol for Methylation:

-

To the dried extract, add a solution of anhydrous 1.25 M HCl in methanol.

-

Heat the mixture at 50-80°C for at least one hour.

-

Cool the reaction mixture and quench the reaction by adding a small amount of a suitable quenching agent (e.g., sodium bicarbonate solution).

-

Extract the FAMEs with a non-polar solvent like hexane.

-

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) at a controlled rate (e.g., 10°C/min).

-

Injection Mode: Splitless or split injection depending on the concentration of the analyte.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized this compound (e.g., m/z 50-400).

-

Identification: The identification of the compound is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST).

-

Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To achieve high-sensitivity quantification of this compound.

1. Sample Preparation:

-

The extracted and reconstituted sample can often be directly injected for LC-MS analysis without derivatization.

2. UPLC-MS/MS Parameters:

-

UPLC System:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometer (MS/MS) System:

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

-

Mass Analyzer: Triple quadrupole or Q-TOF.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]-) and one or more specific product ions generated by collision-induced dissociation.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

-

Signaling Pathways and Experimental Workflows

This compound (BDSF) Signaling Pathway in Burkholderia cenocepacia

The BDSF signaling pathway in B. cenocepacia is a complex regulatory network that influences virulence and biofilm formation. The key components include the synthase RpfFBc and the receptor RpfR.

Caption: BDSF signaling pathway in Burkholderia cenocepacia.

Experimental Workflow for this compound Analysis

The general workflow for the extraction and analysis of this compound from bacterial cultures is a multi-step process.

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound is a key quorum-sensing molecule naturally produced by several bacterial species, most notably Burkholderia cenocepacia. Its role in regulating virulence and biofilm formation makes it a critical target for the development of novel anti-infective therapies. The methodologies outlined in this guide for the extraction, identification, and quantification of this compound provide a foundation for researchers to further investigate its biological functions and explore its potential as a therapeutic target. The continued study of this signaling molecule and its pathways will undoubtedly contribute to a deeper understanding of bacterial communication and the development of innovative strategies to combat bacterial infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. The Burkholderia cenocepacia BDSF Quorum Sensing Fatty Acid is Synthesized by a Bifunctional Crotonase Homologue Having Both Dehydratase and Thioesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Burkholderia cenocepacia BDSF quorum sensing fatty acid is synthesized by a bifunctional crotonase homologue having both dehydratase and thioesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Functional Characterization of Diffusible Signal Factor Family Quorum-Sensing Signals Produced by Members of the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AHL- and BDSF-Dependent Quorum Sensing Systems Control Specific and Overlapping Sets of Genes in Burkholderia cenocepacia H111 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Silent Conversation: Cis-2-Dodecenoic Acid as a Keystone in Bacterial Interspecies Communication

A Technical Guide for Researchers and Drug Development Professionals

Published: November 7, 2025

Executive Summary

In the intricate microbial communities that colonize virtually every environment, sophisticated communication networks govern population dynamics, behavior, and virulence. A key player in this silent conversation is cis-2-dodecenoic acid (BDSF), a diffusible signal factor family molecule produced by the opportunistic pathogen Burkholderia cenocepacia. Initially identified for its role in intraspecies signaling, BDSF has emerged as a potent mediator of interspecies and even inter-kingdom communication, profoundly influencing the behavior of other medically important microbes such as Pseudomonas aeruginosa and Candida albicans. This technical guide provides an in-depth exploration of the role of this compound in bacterial communication, its impact on biofilm formation and virulence, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the knowledge to investigate and potentially exploit this signaling system for novel therapeutic strategies.

Introduction to this compound: A Diffusible Signal Factor